molecular formula C24H28N2O5 B3202309 N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide CAS No. 1021207-24-8

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide

Cat. No. B3202309
CAS RN: 1021207-24-8
M. Wt: 424.5 g/mol
InChI Key: KWPFCMQPIURAIS-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its molecular formula, structure, and the types of bonds and interactions between its atoms .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product . The efficiency, yield, and environmental impact of the synthesis process are often important considerations .


Molecular Structure Analysis

The molecular structure of a compound is determined by techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry . These techniques provide information about the positions of atoms in the molecule and the lengths and angles of chemical bonds .


Chemical Reactions Analysis

This involves studying the reactions that the compound can participate in, including its reactivity, selectivity, and the conditions needed for the reactions .


Physical And Chemical Properties Analysis

This includes studying properties such as solubility, melting point, boiling point, acidity or basicity (pH), and reactivity .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide, also known as N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3,4,5-trimethoxybenzamide:

Anticancer Activity

Research has shown that compounds similar to N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit cell proliferation. They have been tested against various cancer cell lines, showing promising results in reducing tumor growth and enhancing the efficacy of existing chemotherapy agents .

Neuroprotective Effects

This compound has potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It may help in reducing oxidative stress and inflammation in neuronal cells, thereby protecting against neuronal damage and improving cognitive functions .

Anti-inflammatory Properties

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. This makes it a potential therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease .

Antioxidant Activity

The compound exhibits strong antioxidant activity, which can help in scavenging free radicals and protecting cells from oxidative damage. This property is beneficial in preventing chronic diseases associated with oxidative stress, such as cardiovascular diseases and certain types of cancer .

Antimicrobial Effects

Studies have indicated that this compound has antimicrobial properties, making it effective against a range of bacterial and fungal pathogens. It can disrupt the cell membrane integrity of these microorganisms, leading to their death. This application is particularly useful in developing new antibiotics and antifungal agents .

Enzyme Inhibition

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide has been found to inhibit specific enzymes that are involved in various metabolic pathways. For instance, it can inhibit acetylcholinesterase, which is beneficial in the treatment of Alzheimer’s disease by increasing the levels of acetylcholine in the brain .

Antiviral Activity

Recent research suggests that this compound may have antiviral properties. It can inhibit the replication of certain viruses, making it a potential candidate for antiviral drug development. This is particularly relevant in the context of emerging viral infections .

Potential in Drug Delivery Systems

The unique chemical structure of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide makes it a suitable candidate for use in drug delivery systems. It can be used to enhance the solubility and bioavailability of poorly soluble drugs, thereby improving their therapeutic efficacy .

These applications highlight the versatility and potential of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide in various fields of scientific research. If you have any specific area you would like to delve deeper into, feel free to let me know!

Medicinal Chemistry Research

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems . This could involve binding to specific proteins, altering cellular processes, or other biochemical interactions .

Safety and Hazards

The safety and hazards of a compound are determined by studying its toxicity, flammability, environmental impact, and other potential risks .

Future Directions

Future directions could involve improving the synthesis process, finding new reactions or uses for the compound, or studying its properties in more detail .

properties

IUPAC Name

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-29-20-12-17(13-21(30-2)22(20)31-3)23(27)25-18-9-8-15-10-11-26(19(15)14-18)24(28)16-6-4-5-7-16/h8-9,12-14,16H,4-7,10-11H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPFCMQPIURAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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